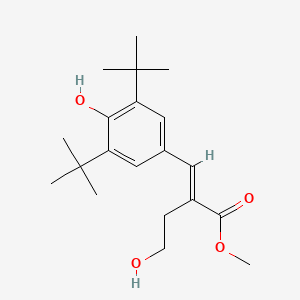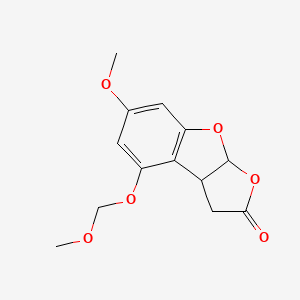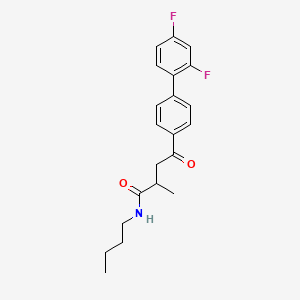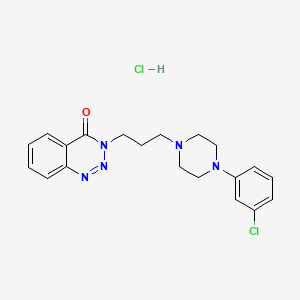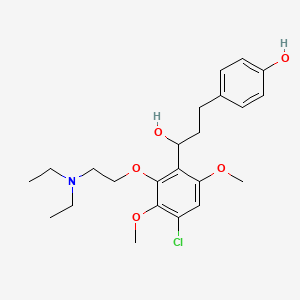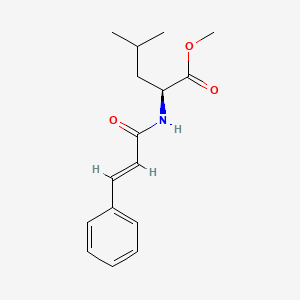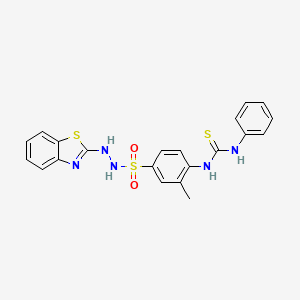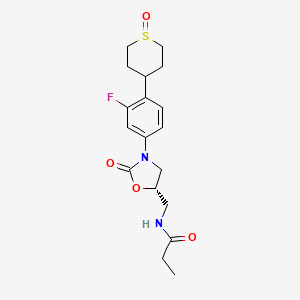
Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, an oxazolidinone moiety, and a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- typically involves multi-step organic synthesis. Key steps may include:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the fluorinated aromatic ring: This step may involve electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Construction of the thiopyran ring: This can be synthesized through a series of cyclization reactions involving sulfur-containing reagents.
Final coupling reactions: The various fragments are then coupled together using peptide coupling reagents or other suitable methods.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorinated aromatic ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiopyran ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Its unique structure could be explored for the development of novel materials with specific properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industry
Chemical Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its potential therapeutic properties could lead to its use in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidinones: Compounds with similar oxazolidinone rings, such as linezolid, which is an antibiotic.
Fluorinated Aromatics: Compounds like fluoxetine, which contains a fluorinated aromatic ring and is used as an antidepressant.
Thiopyrans: Compounds with thiopyran rings, which are less common but can be found in certain natural products and synthetic molecules.
Uniqueness
Propanamide, N-(((5S)-3-(3-fluoro-4-(trans-tetrahydro-1-oxido-2H-thiopyran-4-yl)phenyl)-2-oxo-5-oxazolidinyl)methyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various applications.
Propriétés
Numéro CAS |
226991-63-5 |
|---|---|
Formule moléculaire |
C18H23FN2O4S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-[[(5S)-3-[3-fluoro-4-(1-oxothian-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |
InChI |
InChI=1S/C18H23FN2O4S/c1-2-17(22)20-10-14-11-21(18(23)25-14)13-3-4-15(16(19)9-13)12-5-7-26(24)8-6-12/h3-4,9,12,14H,2,5-8,10-11H2,1H3,(H,20,22)/t12?,14-,26?/m0/s1 |
Clé InChI |
RYPCUAJXKPWTPC-RQXQQJJBSA-N |
SMILES isomérique |
CCC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3CCS(=O)CC3)F |
SMILES canonique |
CCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3CCS(=O)CC3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride](/img/structure/B12745770.png)
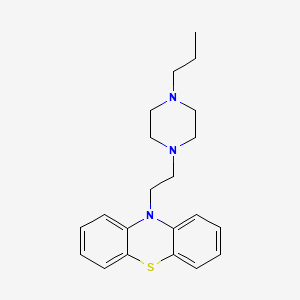
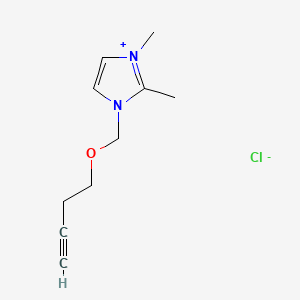
![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
